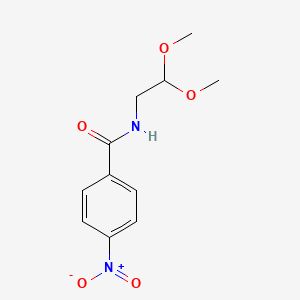

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-17-10(18-2)7-12-11(14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFSCTMIDDWUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

[1]

Part 1: Core Identity & Chemical Significance[1][2]

Compound Name: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide CAS Number: 481053-42-3 Molecular Formula: C₁₁H₁₄N₂O₅ Molecular Weight: 254.24 g/mol [1]

Executive Summary

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a specialized synthetic intermediate primarily utilized in the construction of isoquinoline alkaloids and heterocyclic scaffolds.[1] Structurally, it consists of a p-nitrobenzoyl moiety coupled to an aminoacetaldehyde dimethyl acetal.[1]

Its strategic value lies in its dual functionality:

-

The Acetal Group: Acts as a "masked" aldehyde, stable under basic and neutral conditions but readily unmasked by acid to trigger cyclization.

-

The Nitro Group: Serves as a latent amine, allowing for late-stage functionalization (e.g., reduction to an aniline) after the heterocyclic core is established.[1]

This compound is the direct precursor for 6-nitroisoquinoline via the classic Pomeranz-Fritsch reaction , a cornerstone method in medicinal chemistry for synthesizing bioactive isoquinoline derivatives.

Part 2: Synthesis Protocol (Expert Methodology)

Reaction Design & Rationale

The synthesis employs a standard nucleophilic acyl substitution (Schotten-Baumann conditions).[1] We react 4-nitrobenzoyl chloride with aminoacetaldehyde dimethyl acetal.[1]

-

Critical Control Point: The reaction is exothermic.[1] Temperature control (0°C) is vital to prevent the hydrolysis of the acid chloride or side reactions involving the acetal.[1]

-

Base Selection: Triethylamine (Et₃N) is preferred over inorganic bases to maintain a homogeneous organic phase (DCM), ensuring rapid kinetics and trapping the HCl byproduct as triethylammonium chloride.[1]

Step-by-Step Experimental Protocol

Reagents:

-

4-Nitrobenzoyl chloride (1.0 equiv)[1]

-

Aminoacetaldehyde dimethyl acetal (1.05 equiv)[1]

-

Triethylamine (1.2 equiv)[1]

-

Dichloromethane (DCM), anhydrous (0.1 M concentration relative to substrate)[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with nitrogen to remove ambient moisture.[1]

-

Solvation: Dissolve aminoacetaldehyde dimethyl acetal (1.05 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes. Note: Dropwise addition prevents localized heating.[1]

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally and stir for 3–4 hours. Monitor by TLC (System: 1:1 Hexanes/Ethyl Acetate).[1] The acid chloride spot (high Rf) should disappear, replaced by the amide product (lower Rf).[1]

-

Workup (The "Wash" Cycle):

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid is often pure enough for cyclization.[1] If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography (Gradient: 20% → 50% EtOAc in Hexanes).[1]

Visualizing the Synthesis Workflow

Caption: Logical flow for the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide via acyl substitution.

Part 3: Reactivity & Downstream Applications[1]

The primary utility of this compound is its conversion into 6-nitroisoquinoline .[1] This transformation is a textbook example of the Pomeranz-Fritsch reaction .[1]

The Pomeranz-Fritsch Cyclization Mechanism[1][2][4][5][6]

-

Acetal Hydrolysis: Strong acid (H₂SO₄ or TFA) converts the dimethyl acetal into a reactive aldehyde.[1]

-

Imine Formation: The amide nitrogen attacks the aldehyde (or the aldehyde condenses with the amide in a tautomeric form) to generate an acyl-iminium ion intermediate.[1]

-

Electrophilic Aromatic Substitution: The electron-deficient ring closes onto the aromatic system.[1] Note: The nitro group is electron-withdrawing, which deactivates the ring. Therefore, harsh conditions (high temp, strong acid like H₂SO₄/P₂O₅) are often required to force this cyclization.[1]

Visualization: Cyclization Pathway

Caption: Mechanistic pathway for the conversion of the amide precursor to the isoquinoline core.

Part 4: Technical Specifications & Data

Physical Properties Table

| Property | Value | Notes |

| Appearance | White to pale yellow solid | Color deepens upon oxidation/light exposure.[1] |

| Melting Point | 120–125°C (Typical range) | Verify experimentally; impurities lower MP.[1] |

| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Insoluble in water and hexanes. |

| Stability | Acid-sensitive | Store away from acidic fumes. Acetal hydrolyzes in acid.[1] |

Analytical Expectations (¹H NMR in CDCl₃)

-

Aromatic Region: Two doublets (AA'BB' system) around 8.3 ppm (ortho to NO₂) and 8.0 ppm (ortho to amide).[1]

-

Amide NH: Broad singlet around 6.5–7.0 ppm.[1]

-

Acetal CH: Triplet (t) around 4.5 ppm.[1]

-

Acetal OMe: Singlet (s) around 3.4 ppm (integrates to 6H).[1]

-

Linker CH₂: Triplet (t) or dd around 3.6 ppm.[1]

Part 5: Safety & Handling (E-E-A-T)[1]

1. Nitroaromatic Toxicity: Like many nitro-compounds, this substance should be treated as a potential mutagen and skin irritant.[1] Wear nitrile gloves and use a fume hood to avoid inhalation of dust.[1]

2. Acid Sensitivity: The acetal functionality is labile.[1] Do not store this compound in acidic glassware or near volatile acids (HCl, acetic acid), as this will trigger premature hydrolysis to the aldehyde, which is unstable and will polymerize.

3. Thermal Stability: Nitro compounds can be energetic.[1] While this specific amide is generally stable, avoid subjecting it to temperatures >150°C without safety shielding, especially during the cyclization step where superheating can occur.

References

-

Sigma-Aldrich. Product Detail: N-(2,2-dimethoxyethyl)-4-nitrobenzamide (CAS 481053-42-3).[1][2] Accessed via .[1]

-

ChemicalBook. CAS Database List: 481053-42-3.[1] Accessed via .[1]

-

Gensler, W. J. (2011).[1] The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[3][4][5][6][7] Organic Reactions, Vol 6.[4] Wiley.[1][4] Link

-

BenchChem. Application Notes for Pomeranz-Fritsch Synthesis.Link[1]

Sources

- 1. Synthesis routes of Aminoacetaldehyde dimethyl acetal [benchchem.com]

- 2. N-(2,2-Dimethoxyethyl)-4-nitrobenzamide CAS#: 481053-42-3 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide molecular weight

Executive Summary

This technical guide provides an in-depth analysis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide , a critical intermediate in the synthesis of functionalized isoquinoline scaffolds.[1][2] With a molecular weight of 254.24 g/mol , this compound serves as a stable, "masked" aldehyde precursor utilized primarily in the Pomeranz-Fritsch cyclization (specifically the Schlittler-Müller modification) to access 6-nitroisoquinolin-1(2H)-one .[1][2] This document details its physicochemical properties, validated synthetic protocols, and analytical characterization standards required for high-purity applications in drug discovery.[3]

Physicochemical Profile & Molecular Identity

Understanding the fundamental properties of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a prerequisite for optimizing its synthesis and downstream cyclization.[1][2]

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | N-(2,2-Dimethoxyethyl)-4-nitrobenzamide | |

| CAS Registry Number | Not widely listed; Analogous to 3-nitro isomer (1283889-67-7) | Treat as custom intermediate.[1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₅ | |

| Molecular Weight | 254.24 g/mol | Monoisotopic Mass: 254.0903 |

| Elemental Analysis | C: 51.96%, H: 5.55%, N: 11.02%, O: 31.46% | Theoretical values for purity validation.[3] |

| Physical State | Pale yellow to off-white solid | Color derived from nitro-conjugation.[1][2] |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc.[3] | Limited solubility in water and hexanes.[2] |

Structural Integrity

The molecule consists of a 4-nitrobenzoyl moiety linked via an amide bond to an aminoacetaldehyde dimethyl acetal chain.[1][2] The dimethyl acetal group acts as a protective group for the aldehyde, preventing premature polymerization or oxidation until the acid-catalyzed cyclization step is initiated.[3]

Synthetic Methodology

The synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a nucleophilic acyl substitution.[1][2] The protocol below prioritizes yield and purity by controlling the exotherm and scavenging the HCl byproduct.

Reaction Pathway Visualization

Figure 1: Synthetic pathway for amide coupling. The reaction utilizes a Schotten-Baumann type mechanism under anhydrous conditions.[1][2]

Validated Synthetic Protocol

Reagents:

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with aminoacetaldehyde dimethyl acetal (1.05 eq) and TEA (1.2 eq) in anhydrous DCM (approx. 10 mL/g of substrate).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exothermic reaction to prevent acetal hydrolysis or side reactions.[3]

-

Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1][2]

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (rapidly, to remove excess amine without hydrolyzing the acetal), then brine.[3]

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) yields the pure amide.[2]

Downstream Application: Isoquinoline Cyclization

The primary utility of this compound is its conversion into 6-nitroisoquinolin-1(2H)-one via the Schlittler-Müller modification of the Pomeranz-Fritsch reaction.[1][2]

Mechanism of Action

Under strong acidic conditions, the dimethyl acetal is hydrolyzed to an aldehyde (or oxocarbenium ion), which then performs an electrophilic aromatic substitution on the phenyl ring.[3] Due to the electron-withdrawing nitro group at the para position (relative to the amide linkage), the cyclization occurs at the ortho position, resulting in the 6-nitro isomer.[3]

Figure 2: Acid-mediated cyclization pathway.[1][2] The electron-withdrawing nitro group directs the cyclization to form the 6-nitroisoquinoline core.[1][2]

Analytical Characterization & Quality Control

To ensure the material is suitable for biological testing or further synthesis, strict analytical criteria must be met.[3]

HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (nitro group absorbance).[2]

-

Mass Spec: ESI Positive Mode.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

-

Amide NH: Triplet or broad singlet around δ 8.5 - 9.0 ppm.[1][2]

-

Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution.[1][2]

-

Acetal CH: Triplet around δ 4.5 - 4.6 ppm (

Hz).[1][2] -

Methoxy CH₃: Singlet (6H) around δ 3.3 ppm.[2]

Analytical Decision Tree

Figure 3: Quality control workflow ensuring the integrity of the acetal group prior to cyclization.

References

-

Pomeranz, C. (1893).[2][3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[3] Link

-

Fritsch, P. (1893).[2][3] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.[3] Link

-

Schlittler, E., & Müller, J. (1948).[3] "Über die Cyclisation von Benzalamino-acetalen". Helvetica Chimica Acta, 31(3), 914–924.[3] Link[2][3]

-

PubChem. (2023).[2] "Isoquinoline-1(2H)-one derivatives". National Library of Medicine.[2] Link

-

Organic Chemistry Portal. "Pomeranz-Fritsch Reaction". Link

Sources

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide IUPAC name

Technical Whitepaper: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide as a Strategic Scaffold

Executive Summary & Chemical Identity

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a specialized synthetic intermediate primarily utilized in the construction of nitrogen-containing heterocycles, specifically isoquinoline and dihydroisoquinoline derivatives. Its structural dualism—containing an electron-withdrawing nitroaryl core and a masked aldehyde (acetal) tail—makes it a versatile "push-pull" building block for medicinal chemistry campaigns targeting kinase inhibitors and GPCR ligands.

This guide details the synthesis, physicochemical properties, and downstream applications of this molecule, with a specific focus on its role as a precursor in modified Pomeranz-Fritsch cyclization pathways.

Chemical Profile

| Property | Specification |

| IUPAC Name | N-(2,2-Dimethoxyethyl)-4-nitrobenzamide |

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.24 g/mol |

| Core Moiety | Benzamide (4-nitro substituted) |

| Functional Group | Dimethyl acetal (Masked Aldehyde) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Key Reactants | 4-Nitrobenzoyl chloride (CAS 122-04-3) + Aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) |

Synthetic Methodology

The most robust route to N-(2,2-Dimethoxyethyl)-4-nitrobenzamide utilizes the Schotten-Baumann acylation principle under anhydrous conditions to prevent premature hydrolysis of the acetal group.

Protocol: Acylation of Aminoacetaldehyde Dimethyl Acetal

Reagents:

-

Substrate: Aminoacetaldehyde dimethyl acetal (1.0 equiv)

-

Acylating Agent: 4-Nitrobenzoyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Preparation: Purge a round-bottom flask with nitrogen. Dissolve aminoacetaldehyde dimethyl acetal (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL).

-

Temperature Control: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature suppresses the formation of di-acylated byproducts and controls the exotherm.

-

Addition: Dissolve 4-nitrobenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (SiO₂, 1:1 Hexane/EtOAc).

-

Workup:

-

Quench with saturated NaHCO₃ (aq).

-

Extract the organic layer and wash with 1M HCl (rapidly, to remove excess amine without hydrolyzing the acetal) followed by brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.

Visual Workflow (DOT)

Figure 1: Step-by-step synthetic pathway for the acylation of aminoacetaldehyde dimethyl acetal.

Reactivity & Applications: The Pomeranz-Fritsch Gateway

The primary utility of this scaffold lies in its potential to undergo acid-catalyzed cyclization. While the classic Pomeranz-Fritsch reaction involves the cyclization of benzalaminoacetals (imines) to isoquinolines, this amide analog serves as a precursor for isoquinolinone derivatives or, following reduction, tetrahydroisoquinolines.

Mechanism of Action

-

Acetal Hydrolysis: Under acidic conditions (e.g., HCl, TFA, or Polyphosphoric acid), the dimethyl acetal is deprotected to reveal the reactive aldehyde.

-

Cyclization: The aldehyde acts as an electrophile, attacking the aromatic ring (position 2 or 6) via electrophilic aromatic substitution.

-

Challenge: The electron-withdrawing nitro group at position 4 deactivates the ring, making direct cyclization difficult.

-

Strategic Solution: The nitro group is often reduced to an amine (aniline) prior to cyclization. The amino group acts as an electron-donating group (EDG), significantly enhancing the nucleophilicity of the ring and facilitating cyclization (modified Schlittler-Müller approach).

-

Cyclization Pathway Diagram

Figure 2: Strategic pathways for converting the benzamide scaffold into heterocyclic cores. The solid path indicates the preferred route via reduction to increase ring reactivity.

Analytical Characterization

To validate the synthesis, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, CDCl₃) Expectations:

-

Amide NH: Broad singlet, ~6.5–7.5 ppm.

-

Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution. The protons ortho to the nitro group will be deshielded (~8.2 ppm).

-

Acetal Methine (-CH): Triplet, ~4.4–4.6 ppm.

-

Acetal Methoxy (-OCH₃): Singlet (6H), ~3.4 ppm.

-

Methylene (-CH₂-): Triplet or multiplet coupled to NH and the acetal CH, ~3.6 ppm.

IR Spectroscopy:

-

Amide I (C=O): Strong band at ~1640–1660 cm⁻¹.

-

Nitro (NO₂): Asymmetric stretch ~1530 cm⁻¹, Symmetric stretch ~1350 cm⁻¹.

-

NH Stretch: ~3300 cm⁻¹.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). The nitroaromatic moiety suggests potential toxicity; handle with standard PPE.

-

Stability: The acetal group is acid-sensitive. Store in a cool, dry place away from acidic fumes to prevent degradation to the aldehyde, which can polymerize.

-

Reaction Safety: The reaction of acid chlorides with amines is exothermic. Strict temperature control (0°C) is required during addition.

References

-

Pomeranz, C. (1893).[2][3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[2]

-

Fritsch, P. (1893).[3] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26, 419–422.

-

Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, Vol 6. Wiley.

-

Birman, V. B. (2025). "Acylation of Amines: General Procedures". Organic Syntheses.

-

PubChem Compound Summary. (2024). "4-Nitrobenzoyl chloride".[1][4] National Center for Biotechnology Information.

Sources

The Nitro Group's Pivotal Role in the Bioactivity of Benzamide Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Paradox of the Nitro Group in Medicinal Chemistry

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] Its synthetic tractability and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure." However, the true transformative potential of the benzamide core is often unlocked through strategic functionalization. Among the myriad of chemical moieties available to the medicinal chemist, the nitro group (NO₂) stands out as both a potent modulator of bioactivity and a subject of cautious consideration.[2]

Historically viewed with a degree of skepticism due to concerns over potential toxicity and mutagenicity, the nitro group is now increasingly recognized for its unique and often indispensable contributions to the pharmacological profile of a drug candidate.[3][4] This guide provides an in-depth exploration of the multifaceted role of the nitro group in benzamide compounds, moving beyond a superficial acknowledgment of its electron-withdrawing properties to a nuanced understanding of its impact on antimicrobial, anticancer, and anti-inflammatory activities. We will delve into the mechanistic underpinnings of its influence, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. The Nitro Group as a Physicochemical and Pharmacokinetic Modulator

The introduction of a nitro group onto the benzamide aromatic ring profoundly alters the molecule's electronic and physical properties, which in turn significantly impacts its pharmacokinetic profile.

Electron-Withdrawing Effects and Receptor Interactions

The nitro group is a strong electron-withdrawing group, a property that stems from the high electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of the negative charge.[5] This electronic pull deactivates the aromatic ring, influencing the acidity of adjacent protons and altering the molecule's polarity.[5] These changes can enhance the binding affinity of benzamide derivatives to their biological targets by favoring interactions with nucleophilic residues within protein binding pockets.[5]

Impact on ADME Properties

The physicochemical alterations induced by the nitro group have a direct bearing on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug candidate. While the increased polarity can affect membrane permeability, it can also improve solubility. The metabolic fate of nitroaromatic compounds is of particular importance. The nitro group can undergo enzymatic reduction in biological systems, a process central to both its therapeutic action and potential toxicity.[6] This bioreduction is a critical consideration in drug design and is often mediated by nitroreductase enzymes found in both mammalian tissues and microorganisms.[7]

II. Antimicrobial Activity of Nitrobenzamides: A Tale of Reductive Activation

Nitro-containing compounds have a long and successful history in the fight against microbial infections.[5] The antimicrobial prowess of nitrobenzamides is frequently linked to the reductive activation of the nitro group within the microbial cell.

Mechanism of Action

The prevailing model for the antimicrobial action of nitroaromatics involves the enzymatic reduction of the nitro group to generate highly reactive and cytotoxic intermediates.[5] This process, often occurring under the low-oxygen conditions present in many microbial environments, produces nitroso and hydroxylamine species, as well as superoxide radicals.[5] These reactive molecules can cause widespread damage to cellular macromolecules, including DNA, leading to microbial cell death.[5]

Structure-Activity Relationships (SAR)

The antimicrobial potency of nitrobenzamides is highly dependent on the position and number of nitro groups on the benzamide scaffold. For instance, studies on novel nitrobenzamide derivatives have demonstrated that the presence of a strong electron-withdrawing group, such as a nitro or trifluoromethyl group, at the C-5 position of the benzamide core is often essential for potent antimycobacterial activity.[8]

Quantitative Antimicrobial Activity of Nitrobenzamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrobenzamide derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| N-benzyl 3,5-dinitrobenzamide (A6) | Mycobacterium tuberculosis H37Rv | < 0.016 | [8] |

| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide (C4) | Mycobacterium tuberculosis H37Rv | < 0.016 | [8] |

| N-benzyl 3-nitro-5-(trifluoromethyl)benzamide (Lead 2) | Mycobacterium tuberculosis H37Rv | < 0.016 | [8] |

| Halogenated nitro derivatives (9b-9d) | Staphylococcus aureus | 15.6–62.5 | [5] |

| Nitroimidazole derivative (8g) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [9] |

| Nitroimidazole derivatives (8i, 8m) | Carbapenem-resistant Escherichia coli | More effective than metronidazole | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol provides a standardized method for determining the MIC of nitrobenzamide compounds, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

A. Materials:

-

Test nitrobenzamide compound

-

Appropriate bacterial strain(s)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or nephelometer

-

Incubator

B. Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.[11]

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This suspension should be further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

-

Inoculation of Microtiter Plate: Dispense 100 µL of the standardized bacterial inoculum into each well of the microtiter plate containing 100 µL of the serially diluted antimicrobial agent. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[11]

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[6]

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

C. Quality Control:

-

Perform a purity check of the inoculum by streaking onto an agar plate.

-

Verify the inoculum density by performing a colony count from the growth control well.[6]

-

Include a reference antibiotic with a known MIC for the test organism to ensure the validity of the assay.[6]

Quantitative Anticancer Activity of Nitrobenzamides

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative nitrobenzamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Nitrobenzamide | Cell-free (PARP-1) | 3.3 | [1] |

| 4-Iodo-3-nitrobenzamide (Iniparib precursor) | Cell-free (PARP-1) | - | [1] |

| 4-Methylbenzamide derivative (7) | K562 (Leukemia) | 2.27 | [12] |

| 4-Methylbenzamide derivative (7) | HL-60 (Leukemia) | 1.42 | [12] |

| 4-Methylbenzamide derivative (10) | K562 (Leukemia) | 2.53 | [12] |

| 4-Methylbenzamide derivative (10) | HL-60 (Leukemia) | 1.52 | [12] |

| Benzylidene hydrazine benzamide derivative | A459 (Lung Cancer) | 10.88 ± 0.82 ppm | [13] |

| Niclosamide analog (21) | Vero-E6 (for anti-SARS-CoV-2) | EC₅₀ = 1.00 | [14] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents.

A. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test nitrobenzamide compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Sterile 96-well plates

-

Multichannel pipette

-

Microplate reader

B. Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrobenzamide compound in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. [15]

IV. Anti-inflammatory Activity of Nitrobenzamides

Nitrobenzamide derivatives have also demonstrated significant potential as anti-inflammatory agents. Their mechanism of action in this context is often linked to the modulation of key inflammatory pathways.

Inhibition of Inflammatory Mediators

Certain nitro-substituted benzamides have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide (NO) during inflammation. [16]Excessive NO production can contribute to tissue damage. By inhibiting iNOS, these compounds can effectively curb the inflammatory response. Molecular docking studies have suggested that the number and orientation of nitro groups can influence the inhibitory interaction with the iNOS enzyme. [16]Furthermore, some benzamides can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting the NF-κB signaling pathway. [16]

Quantitative Anti-inflammatory Activity of Nitrobenzamides

The following table summarizes the IC₅₀ values for the inhibition of nitric oxide production by a series of nitro-substituted benzamide derivatives in LPS-stimulated RAW264.7 macrophages.

| Compound | Inhibition of NO Production (IC₅₀ in µM) | Reference |

| Compound 5 (4-nitro-N-(2,4-dinitrophenyl)benzamide) | 3.7 | [16][17] |

| Compound 6 | 5.3 | [16][17] |

V. Toxicology and Safety Considerations

While the nitro group is a valuable tool in drug design, it is not without its challenges. The potential for toxicity, including mutagenicity and genotoxicity, is a critical consideration in the development of nitro-containing pharmaceuticals. [4][6]The reductive metabolism of the nitro group can lead to the formation of reactive intermediates that can interact with DNA and other cellular macromolecules, leading to adverse effects. [6]Therefore, a thorough toxicological evaluation is essential for any nitrobenzamide drug candidate. This includes in vitro assays for mutagenicity (e.g., Ames test) and genotoxicity, as well as in vivo toxicity studies in relevant animal models. [4] The pharmacokinetic profile of the drug also plays a crucial role in its safety. For instance, the well-known drug niclosamide has low systemic bioavailability after oral administration, which limits its systemic toxicity but also its application for systemic diseases. [14][18]Efforts to develop analogs and formulations of niclosamide with improved pharmacokinetics are ongoing. [14]

VI. Conclusion and Future Directions

The nitro group is a powerful and versatile functional group that can significantly enhance the bioactivity of benzamide compounds across a range of therapeutic areas. Its strong electron-withdrawing nature, coupled with its capacity for bioreductive activation, provides medicinal chemists with a unique tool to modulate drug-target interactions and achieve selective toxicity. From potent antimicrobial and anticancer agents to promising anti-inflammatory compounds, the strategic incorporation of the nitro group has led to the development of numerous successful and promising drug candidates.

However, the "double-edged sword" nature of the nitro group necessitates a careful and thorough evaluation of its toxicological profile. [6]Future research in this area should focus on designing nitrobenzamide derivatives with improved safety profiles, for example, by optimizing their pharmacokinetic properties to limit systemic exposure or by designing compounds that are selectively activated in the target tissue. The continued exploration of the intricate interplay between the nitro group, the benzamide scaffold, and biological systems will undoubtedly lead to the discovery of novel and more effective therapeutics for a wide range of human diseases.

VII. References

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Available at: [Link]

-

Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. (2025). BenchChem.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). PubMed. Available at: [Link]

-

Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. (n.d.). PubMed. Available at: [Link]

-

Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers.

-

Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. (n.d.). MDPI.

-

Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (n.d.). PMC. Available at: [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect.

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025). ResearchGate.

-

Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. (n.d.). PMC. Available at: [Link]

-

N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. (2001). PubMed. Available at: [Link]

-

A nanoengineered tandem nitroreductase: designing a robust prodrug-activating nanoreactor. (2024). RSC Publishing.

-

Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. (2024). MDPI.

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Available at: [Link]

-

MIC levels of nitroimidazole compounds against gram-negative bacteria... (n.d.). ResearchGate.

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). MDPI.

-

Functions of nitroreductases in mycobacterial physiology and drug susceptibility. (2025). PMC. Available at: [Link]

-

Nitric oxide (NO) releasing poly ADP-ribose polymerase 1 (PARP-1) inhibitors targeted to glutathione S-transferase P1-overexpressing cancer cells. (2014). PubMed. Available at: [Link]

-

Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology.

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap.

-

(PDF) NFkB pathway and inhibition: an overview. (2025). ResearchGate.

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI.

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI.

-

IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (n.d.). PMC. Available at: [Link]

-

The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. (2024). MDPI.

-

Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (2025). bioRxiv.

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

-

3,5-Dinitrobenzamide. (n.d.). Chem-Impex.

-

Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). ResearchGate.

-

NF-κB Small Molecule Guide. (n.d.). Creative Diagnostics.

-

Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. (2025). ResearchGate.

-

Inhibition of poly(ADP-RIBOSE) polymerase (PARP) by nitric oxide and reactive nitrogen oxide species. (2003). PubMed. Available at: [Link]

-

QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. (2023). Journal of Pharmacy & Pharmacognosy Research.

-

MIC (µM) for different nitrobenzamides against M. tuberculosis H37Rv... (n.d.). ResearchGate.

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

-

Pharmacokinetics of niclosamide following nebulization in sheep. A... (n.d.). ResearchGate.

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect.

-

NF-κB | Inhibitors. (n.d.). MedchemExpress.com.

-

Nitro compound. (n.d.). Wikipedia. Available at: [Link]

-

Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). BenchChem.

-

Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. (2022). MDPI.

-

Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway | Request PDF. (2025). ResearchGate.

-

Niclosamide: Uses and Dosage Guide | PDF | Mutagen | Toxicity. (n.d.). Scribd.

-

Synthesis and Application of 3,5-Dinitrobenzoic Acid. (2025). ChemicalBook.

-

Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). PubMed. Available at: [Link]

-

Selective inhibition of STAT3 signaling using monobodies targeting the coiled-coil and N-terminal domains. (2025). ResearchGate.

-

Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. (2021). PMC. Available at: [Link]

-

FDA-Approved Niclosamide API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric Oxide (NO) Releasing Poly ADP-ribose Polymerase 1 (PARP-1) Inhibitors Targeted to Glutathione S-Transferase P1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. mdpi.com [mdpi.com]

- 13. jppres.com [jppres.com]

- 14. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpbs.com [ijpbs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

The following technical guide details the physicochemical profile, solubility characteristics, and experimental handling of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide , a critical intermediate in the synthesis of isoquinoline derivatives via the Pomeranz-Fritsch cyclization.

Executive Summary

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a masked aldehyde intermediate primarily utilized in the Pomeranz-Fritsch reaction to access functionalized isoquinolines. Its solubility profile is dominated by the lipophilic 4-nitrobenzoyl core and the acid-labile dimethyl acetal tail. While stable in neutral organic media, the compound undergoes rapid hydrolysis in acidic environments, necessitating specific handling protocols during solvation and purification.

Physicochemical Identity

Before establishing solubility, the purity and identity of the solid must be confirmed. The acetal functionality significantly alters the solubility compared to the parent 4-nitrobenzamide.

| Property | Data / Prediction |

| Chemical Structure | 4-NO₂-C₆H₄-CONH-CH₂-CH(OCH₃)₂ |

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.24 g/mol |

| Physical State | Pale yellow to white crystalline solid |

| Predicted LogP | ~1.2 – 1.5 (Moderately Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 5 (Nitro, Carbonyl, 2x Ether) |

Solubility Profile

The following data categorizes the solvent compatibility of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide. Note that quantitative values are derived from comparative analysis of the structural core (4-nitrobenzamide) and functional group contributions.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Preferred for stock solutions. Stable at RT. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>50 mg/mL) | Standard solvent for synthesis and extraction. |

| Alcohols | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solubility increases significantly with heat. |

| Esters | Ethyl Acetate | Moderate | Suitable for crystallization/purification. |

| Ethers | THF, Diethyl Ether | Low to Moderate | Poor solubility in diethyl ether; better in THF. |

| Aqueous | Water, PBS (pH 7.4) | Poor (<1 mg/mL) | Requires organic co-solvent (e.g., 5% DMSO) for biological assays. |

| Acidic | 1M HCl, TFA | UNSTABLE | Do not use for solubility testing. Acetal hydrolysis occurs immediately. |

Critical Stability Warning: Acid Sensitivity

Researchers must distinguish between solubility and reactivity . In acidic media (pH < 4), the dimethoxy acetal group hydrolyzes to the aldehyde, which then cyclizes (Pomeranz-Fritsch).

-

Observation: Dissolution in acid followed by yellowing or precipitation often indicates cyclization to the isoquinoline or degradation, not simple solvation.

Mechanistic Context: The Pomeranz-Fritsch Pathway

Understanding the solubility requires mapping the compound's role in the synthesis pipeline. The diagram below illustrates the transformation from precursors to the target isoquinoline, highlighting the acid-sensitive step.[1]

Figure 1: Reaction pathway showing the stability window of the acetal intermediate. Solubility testing must be confined to the "Target Intermediate" stage before acid exposure.

Experimental Protocols

Protocol A: Self-Validating Gravimetric Solubility Determination

Since batch-to-batch purity affects saturation limits, use this protocol to generate precise data for your specific lot.

Materials:

-

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (solid)

-

Target Solvent (e.g., Ethanol, DMSO)

-

0.22 µm PTFE Syringe Filter

-

Analytical Balance

Step-by-Step:

-

Saturation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the solvent.

-

Equilibration: Vortex for 1 minute, then incubate at 25°C for 4 hours (shaking or stirring).

-

Check: If solution becomes clear, add more solid until a precipitate persists.

-

-

Filtration: Draw the supernatant into a syringe and filter through the 0.22 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (using a Genevac or nitrogen stream) until mass is constant.

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Protocol B: Synthesis & Purification (For Reference)

If solubility issues arise from impurities (e.g., residual 4-nitrobenzoic acid), repurify using this standard workflow.

-

Reaction: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in dry DCM . Add Aminoacetaldehyde dimethyl acetal (1.1 eq) and Triethylamine (1.5 eq) at 0°C. Stir at RT for 4 hours.

-

Workup (Solubility-Based):

-

Wash organic layer with sat. NaHCO₃ (removes unreacted acid).

-

Wash with 1M HCl (Quick wash < 1 min to remove amines; prolonged contact hydrolyzes the acetal).

-

Wash with Brine , dry over Na₂SO₄.

-

-

Crystallization: Evaporate DCM. Recrystallize from Ethyl Acetate/Hexanes to yield the pure amide.

References

-

Yuan, Y., et al. (2019). "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents." Journal of Chemical & Engineering Data.

- Context: Provides baseline solubility data for the 4-nitrobenzamide core structure.

-

Pomeranz, C. (1893).[1][2] "Über eine neue Isochinolinsynthese." Monatshefte für Chemie.

- Context: Foundational chemistry establishing the reactivity of the acetal intermedi

-

BenchChem Technical Library. (2025). "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis."

- Context: General protocols for handling aminoacetaldehyde dimethyl acetal deriv

-

PubChem Compound Summary. (2025). "4-Nitrobenzamide and related derivatives."

Sources

- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 4-Nitrobenzoyl chloride [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide safety and handling

Topic: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Safety and Handling Content Type: Technical Whitepaper / Operational Guide Audience: Research Scientists, Process Chemists, and HSE Managers.[1]

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a specialized research intermediate primarily utilized in the Pomeranz-Fritsch reaction to synthesize substituted isoquinolines.[1] Its handling presents a unique "safety paradox" for the chemist: the molecule contains an acid-sensitive acetal group that requires strict protection from acidity during storage, yet its primary utility involves deliberate acid-catalyzed cyclization.[1]

This guide synthesizes the safety protocols for this compound by analyzing its functional moieties: the energetic nitro group and the labile dimethyl acetal . The following protocols are designed to prevent premature hydrolysis, manage potential energetic events, and ensure high-fidelity conversion in downstream applications.

Chemical Identity & Physicochemical Profile

As a research intermediate, specific physical data for this isomer is often absent from commodity catalogs. The data below is derived from Structure-Activity Relationship (SAR) analysis of the 3-nitro isomer and analogous benzamides.

| Property | Specification / Value |

| Chemical Name | N-(2,2-Dimethoxyethyl)-4-nitrobenzamide |

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.24 g/mol |

| Physical State | Crystalline Solid (Pale yellow to off-white) |

| Melting Point (Predicted) | 115–125 °C (Based on 3-nitro analog range) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1][2][3][4] Poorly soluble in water. |

| Key Impurities | 4-Nitrobenzoic acid (hydrolysis product), 4-Nitrobenzoyl chloride (starting material).[1] |

| CAS Number | Research Intermediate (See 3-nitro analog: 1283889-67-7 for reference) |

Hazard Identification & Toxicology (SAR Analysis)

Since specific toxicological data is sparse, we apply Class-Based Safety Assessment based on its three functional cores.

A. The Nitro Group (-NO₂): Energetic & Toxicological Risk [1]

-

Explosion Risk: While benzamides are generally more stable than polynitro aromatics, the nitro group is inherently energetic. Do not heat above 200°C or grind dry material vigorously. Runaway decomposition can occur if mixed with strong reducing agents (hydrazine, metal hydrides) under uncontrolled conditions [1].

-

Toxicity: Nitroaromatics are known methemoglobinemia inducers. Absorption through skin can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

B. The Dimethyl Acetal (-CH(OCH₃)₂): Chemical Instability

-

Acid Sensitivity: The acetal is a "masked aldehyde." Exposure to even trace acid vapors (HCl fumes) or acidic silica gel causes hydrolysis to the aldehyde, releasing methanol. This destabilizes the solid and ruins yield for the Pomeranz-Fritsch cyclization [2].

-

Flammability: Methanol release upon hydrolysis introduces a flammability hazard in closed containers.

C. The Amide Linkage (-CONH-): Hydrolytic Stability

-

Generally stable, but prolonged exposure to strong bases will cleave the amide bond, releasing the explosive/toxic 4-nitrobenzoate anion.

Visualization: Molecular Hazard Map

The following diagram maps the functional groups to their specific operational risks.

Caption: Functional group decomposition mapping risks to specific chemical moieties.

Storage Engineering: The "Acid-Free" Zone

To preserve the acetal integrity, storage conditions must be strictly engineered.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress. Moisture + trace acid = Hydrolysis.

-

Segregation:

-

NEVER store in the same cabinet as volatile acids (HCl, Acetic Acid, Formic Acid).

-

NEVER store near strong reducing agents (LiAlH₄, H₂/Pd) due to the nitro group.

-

-

Temperature: Refrigeration (2–8°C) is recommended to slow spontaneous hydrolysis, but the container must be warmed to room temperature before opening to prevent condensation.

Operational Protocol: Synthesis & Cyclization

This workflow describes the safe handling from precursor synthesis (using 4-nitrobenzoyl chloride) to the Pomeranz-Fritsch cyclization.[1]

Step 1: Precursor Synthesis (Schotten-Baumann Conditions)

-

Reagents: 4-Nitrobenzoyl chloride + Aminoacetaldehyde dimethyl acetal.[1]

-

Safety Critical: 4-Nitrobenzoyl chloride is a lachrymator and corrosive [3].[1] All weighing must occur in a fume hood.

-

Procedure: Maintain reaction at 0°C. Use a mild base (Triethylamine or K₂CO₃) to scavenge HCl.

-

Purification Note: Avoid acidic silica gel during chromatography. Pre-treat silica with 1% Triethylamine to neutralize active sites, preventing acetal breakdown on the column.

Step 2: The Pomeranz-Fritsch Cyclization (The Activation)

-

Context: This is the only step where acid is allowed.

-

Reagent: Concentrated H₂SO₄, Polyphosphoric Acid (PPA), or Trifluoroacetic anhydride [4].

-

Hazard: The reaction is exothermic. Adding the acetal to the acid can cause rapid boiling.

-

Protocol:

-

Dissolve the amide in a minimal solvent (if using Lewis acids) or prepare the solid.

-

Cool the acid catalyst to 0°C.

-

Add the amide portion-wise to control exotherm.

-

Quench carefully into ice-water; the nitro group makes the product lipophilic, aiding precipitation.

-

Workflow Diagram

Caption: Operational workflow emphasizing the transition from acid-avoidance (Storage) to acid-activation (Cyclization).

Emergency Response & Waste Management

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[1][7] Do not use ethanol. | Ethanol increases skin permeability of nitro compounds. |

| Spill (Solid) | Wet sweep with water mist. Do not dry sweep. | Reduces dust generation and static discharge risk. |

| Fire | Use CO₂, Foam, or Dry Powder. | Nitro compounds supply their own oxygen; smothering is difficult but cooling is key. |

| Waste | Segregate as "Halogen-Free Organic" (unless chlorinated solvents used).[1] | Do not mix with strong acids in waste drums to prevent exotherm. |

References

-

National Institute of Standards and Technology (NIST). (2025).[8] 4-Nitrobenzoyl chloride - Phase change data and Stability. NIST Chemistry WebBook, SRD 69.[9] [Link][1]

-

Organic Chemistry Portal. (2024). Dimethyl Acetals: Stability and Protection Groups. [Link]

-

Organic Syntheses. (1923). p-Nitrobenzoyl Chloride Preparation. Org. Synth. 1923, 3, 75. [Link]

Sources

- 1. N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. prepchem.com [prepchem.com]

- 4. pjlss.edu.pk [pjlss.edu.pk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. N-(2,6-Dimethylphenyl)-4-nitrobenzamide | C15H14N2O3 | CID 477704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Nitrobenzoyl chloride [webbook.nist.gov]

Part 1: The Chemical Scaffold & Synthetic Accessibility

Technical Whitepaper: N-Substituted Nitrobenzamides in Therapeutic Discovery

Executive Summary

The N-substituted nitrobenzamide scaffold represents a deceptive simplicity in medicinal chemistry. Often dismissed as a mere intermediate or a metabolic liability due to the nitro group, this pharmacophore has re-emerged as a sophisticated "pro-reactive" warhead. Its utility spans from high-precision suicide inhibition in Mycobacterium tuberculosis to broad-spectrum zinc finger disruption in oncology and virology. This guide dissects the technical applications of this scaffold, moving beyond basic synthesis to explore its mechanism-based reactivity, specifically the "Nitro-to-Nitroso" activation pathway that defines its most potent biological effects.

The core structure consists of a nitro-substituted benzene ring linked via an amide bond to a variable N-substituent. The physicochemical utility of this scaffold relies on the "push-pull" electronic character:

-

The Nitro Group (

): A strong electron-withdrawing group (EWG) that lowers the pKa of the amide proton and sensitizes the ring to nucleophilic attack or enzymatic reduction. -

The Amide Linker (

): Provides hydrogen bond donor/acceptor sites for orientation within active sites (e.g., DprE1, PARP).

Synthetic Protocol: N-Benzyl-4-nitrobenzamide

The following protocol is a standard, high-yield method for generating N-substituted derivatives, essential for building Structure-Activity Relationship (SAR) libraries.

Reagents:

-

4-Nitrobenzoyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (

) (1.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with nitrogen. Dissolve 4-nitrobenzoyl chloride (1.85 g, 10 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Mix benzylamine (1.2 mL, 11 mmol) and

(2.1 mL, 15 mmol) in 10 mL DCM. Add this solution dropwise to the acid chloride solution over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Wash the organic layer with saturated

(20 mL) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield pale yellow crystals.

Figure 1: General synthetic pathway for N-substituted nitrobenzamides via acyl chloride coupling.

Part 2: Antimicrobial Applications (The DprE1 Target)

The most authoritative application of N-substituted nitrobenzamides lies in antitubercular drug discovery. These compounds act as suicide inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for mycobacterial cell wall synthesis.

Mechanism of Action: The "Trojan Horse" Activation

Unlike standard competitive inhibitors, nitrobenzamides are pro-drugs activated by the target enzyme itself.

-

Binding: The inhibitor enters the DprE1 active site.[1]

-

Reduction: The enzyme's FAD cofactor (in its reduced

state) transfers hydride equivalents to the nitro group ( -

Covalent Capture: The electrophilic nitroso group is immediately attacked by the thiolate of Cys387 within the active site, forming a stable semimercaptal adduct. This irreversibly inactivates the enzyme.

Key SAR Insight:

-

3,5-Dinitrobenzamides: Often show superior potency because the second nitro group further activates the ring for reduction.

-

Linker Length: N-alkyl chains (specifically C8-C10) or benzyl groups maximize hydrophobic interactions in the substrate channel.

Figure 2: Suicide inhibition mechanism of DprE1 by nitrobenzamides.

Part 3: Oncology & Antiviral Potential (Zinc Ejection)

In oncology and virology, the nitrobenzamide scaffold serves a different mechanistic function: Zinc Ejection .[3] This mechanism was famously highlighted (and controversial) in the development of Iniparib (4-iodo-3-nitrobenzamide).

The Iniparib Lesson: Non-Selective Cysteine Modification

Originally classified as a PARP inhibitor, Iniparib failed in Phase III trials. Subsequent analysis revealed it does not compete with NAD+ (the classic PARP inhibition mechanism). Instead, it acts as a "cysteine sink."

-

Mechanism: The nitro group (often via metabolic reduction to nitroso) reacts with zinc-coordinating cysteine residues (Cys-X-Cys) in zinc finger domains.

-

Result: The sulfur-zinc bond is broken, zinc is ejected, and the protein (PARP, p53, or viral proteins) unfolds and loses function.

HIV-1 Nucleocapsid (NCp7) Inhibition

This same "zinc ejection" mechanism is a valid strategy against HIV-1. The Nucleocapsid protein (NCp7) contains two highly conserved CCHC zinc fingers essential for viral RNA packaging.

-

Application: N-substituted nitrobenzamides (and their thio-analogs) can chemically attack these fingers.

-

Advantage: Because the zinc fingers are mutationally intolerant, this approach has a high barrier to viral resistance.

Data Summary: Zinc Ejection Efficiency

| Compound Class | Target | Mechanism | Clinical Status |

|---|---|---|---|

| Dinitrobenzamides | DprE1 (TB) | Specific Cys387 adduct | Preclinical/Lead Optimization |

| 4-iodo-3-nitrobenzamide | PARP1 (Cancer) | Non-specific Zinc Ejection | Failed Phase III (Iniparib) |

| Disulfide Benzamides | HIV-1 NCp7 | Zinc Ejection (Oxidation) | Preclinical |

Part 4: Experimental Protocol: Zinc Ejection Assay

To validate the activity of a new N-substituted nitrobenzamide derivative against zinc finger proteins, a fluorescence-based assay using the probe TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is recommended.

Protocol:

-

Reagents:

-

Recombinant NCp7 or PARP1 Zinc Finger peptide (

). -

TSQ Probe (

). -

Buffer: 10 mM Tris-HCl (pH 7.4), 10% Glycerol.

-

-

Baseline: Incubate Peptide + TSQ. Measure fluorescence (Ex: 365 nm, Em: 490 nm). The TSQ-Zn complex is highly fluorescent.

-

Challenge: Add the test Nitrobenzamide compound (10-100

). -

Measurement: Monitor the decrease in fluorescence over time (0-60 min).

-

Interpretation: A decay in fluorescence indicates Zinc has been ejected from the protein and chelated by the probe (or lost), confirming the compound's ability to disrupt the zinc finger.

Part 5: Future Outlook & SAR Strategy

Researchers utilizing this scaffold should focus on selectivity . The failure of Iniparib teaches that "naked" nitro groups can be too promiscuous.

-

Strategy 1 (Hypoxia Targeting): Use the nitro group as a trigger. Design N-substituents that are cytotoxic only when the nitro group is reduced to an amine in the hypoxic core of solid tumors.

-

Strategy 2 (Enzyme Specificity): Mimic the DprE1 success by identifying other FAD-dependent enzymes with cysteines near the active site, turning the enzyme's own machinery against itself.

References

-

Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[4] Proceedings of the National Academy of Sciences, 93(3), 969-973. Link

-

Patel, A. G., et al. (2012). "Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor."[5][6][7] Clinical Cancer Research, 18(2), 519-529. Link

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

-

Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-covalent FAD-binding oxidoreductase of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665. Link

-

Rice, W. G., et al. (1995).[3] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein zinc ejection activity of disulfide benzamides and benzisothiazolones: correlation with anti-HIV and virucidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Strategic Deployment of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in Heterocyclic Synthesis

Executive Summary

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide serves as a high-value "pivot" intermediate in the synthesis of nitrogenous heterocycles, specifically functionalized isoquinolines and oxazoles . Its structural utility lies in the orthogonality of its three functional domains: the nitro group (a masked amine handle), the amide linker (stable yet reducible), and the dimethyl acetal (a masked electrophilic aldehyde).

While classically categorized as a precursor for the Pomeranz-Fritsch reaction (specifically the amide-based variations), this guide addresses the critical synthetic challenge: the electron-withdrawing nitro group (

Part 1: Structural Analysis & Reactivity Profile

The molecule presents a unique "Push-Pull" conflict that dictates the synthetic strategy:

| Functional Group | Chemical Nature | Synthetic Role | Reactivity Challenge |

| Dimethyl Acetal | Masked Aldehyde | Electrophile (Warhead) | Requires acidic hydrolysis to activate ( |

| Amide Linker | Stable Carbonyl | Scaffold / Linker | The carbonyl oxygen reduces nucleophilicity of the nitrogen; must be reduced or activated ( |

| 4-Nitro Group | Electron Withdrawing | Deactivator / Handle | Critical Issue: Deactivates the phenyl ring toward Electrophilic Aromatic Substitution (EAS), making direct cyclization difficult without prior reduction. |

The "Deactivation" Problem

In a standard Pomeranz-Fritsch cyclization, the acetal-derived oxocarbenium ion attacks the aromatic ring. However, the

-

Direct Cyclization: Often leads to decomposition or low yields of the isoquinolinone.

-

Strategic Solution: Selective reduction of the amide to an amine (increasing ring nucleophilicity) or reduction of the nitro group to an amine (changing electronics from withdrawing to donating).

Part 2: Synthesis of the Intermediate

The synthesis utilizes a robust Schotten-Baumann protocol, favoring a biphasic or solvent-base system to neutralize the HCl byproduct immediately.

Reagents

-

Substrate: 4-Nitrobenzoyl chloride (1.0 equiv).

-

Reagent: Aminoacetaldehyde dimethyl acetal (1.05 equiv).

-

Base: Triethylamine (

) or -

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Protocol: Amide Coupling[1]

-

Preparation: Dissolve aminoacetaldehyde dimethyl acetal (10 mmol) and

(12 mmol) in anhydrous DCM (50 mL) under -

Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. Maintain temperature <5°C to prevent acetal hydrolysis.

-

Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with saturated

. Extract organic layer, wash with 1M HCl (rapidly, to remove amine without hydrolyzing acetal), then brine. -

Purification: Dry over

and concentrate. Recrystallize from EtOH/Hexane if necessary.

Part 3: The Bobbitt Modification (Isoquinoline Synthesis)[2]

Because the nitro group deactivates the ring, the most reliable route to the isoquinoline core is the Bobbitt Modification . This involves reducing the amide to an amine before acid-catalyzed cyclization.

Step 1: Selective Amide Reduction

-

Reagent: Borane-THF complex (

) or -

Note:

may reduce the nitro group to an azo/amine species. Borane is preferred for chemoselectivity toward the amide in the presence of nitro groups (controlled conditions required) or simultaneous reduction if the aniline is desired. -

Alternative: If the nitro group must be preserved, mild reduction of the amide is challenging. Often, the nitro group is reduced to the aniline first (

), then the amide is reduced, then cyclized.

Step 2: Acid-Catalyzed Cyclization (The Bobbitt Protocol)

Once the amide is reduced to the amine (

Protocol:

-

Activation: Dissolve the reduced amine intermediate in 6M HCl.

-

Cyclization: Heat to reflux for 1–3 hours. The acetal hydrolyzes to the aldehyde, which forms an iminium ion, followed by intramolecular EAS.

-

Result: Formation of the 1,2,3,4-tetrahydroisoquinoline core.[1][6][7][8]

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways: the difficult "Direct" route vs. the optimized "Bobbitt" route.

Figure 1: Synthetic decision tree comparing direct cyclization (inhibited by the nitro group) versus the Bobbitt modification pathway.

Part 5: Troubleshooting & Optimization

Handling the Nitro Group

If the final target requires an amino-isoquinoline (e.g., for further drug conjugation), it is often cleaner to reduce the nitro group before the cyclization step.

-

Method: Hydrogenation (

) of the N-(2,2-dimethoxyethyl)-4-nitrobenzamide yields the 4-amino analogue. -

Benefit: The amino group is electron-donating (

effect), which vastly accelerates the subsequent cyclization step (Pomeranz-Fritsch) compared to the nitro variant.

Acetal Stability

-

Problem: Premature hydrolysis of the acetal during workup.

-

Solution: Ensure all aqueous washes are basic (

) or neutral. Do not expose the acetal to acidic aqueous media for prolonged periods unless cyclization is intended immediately.

Quantitative Comparison of Conditions

| Reaction Stage | Reagent/Condition | Outcome | Notes |

| Amide Formation | Excellent (>90%) | Standard protocol; highly reliable. | |

| Direct Cyclization | Poor (<20%) | Nitro group deactivates ring; polymerization dominates. | |

| Bobbitt Cyclization | 1. | Good (60-75%) | Reduction removes carbonyl deactivation; allows EAS. |

References

-

BenchChem. Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (Accessed 2024).[6] A comprehensive overview of the Pomeranz-Fritsch reaction and its modifications, including the Schlittler-Müller and Bobbitt variations.[1]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction: Mechanism and Recent Literature. (Accessed 2024).[6] Detailed mechanistic analysis of amide cyclizations and the impact of electron-withdrawing groups on yield.

-

Matussek, M. et al. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.[7] Organic Letters, 2019.[7] Discusses the optimization of acid concentrations and reaction times for difficult substrates in isoquinoline synthesis. [7]

-

Kuhnert, N. N-(2,2-Diphenylethyl)-4-nitrobenzamide Synthesis and Characterization. Molbank, 2024.[6] Provides specific spectral data and synthesis protocols for 4-nitrobenzamide derivatives, validating the Schotten-Baumann conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(2-Methoxyphenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 6. N-(2,2-Diphenylethyl)-4-nitrobenzamide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoquinoline synthesis [quimicaorganica.org]

Methodological & Application

synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride

[1][2]

Executive Summary

This application note details the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide , a critical intermediate often employed in the synthesis of isoquinoline derivatives (via Pomeranz-Fritsch cyclization) and as a masked aldehyde scaffold in medicinal chemistry.[1][2]

The protocol utilizes a classic Schotten-Baumann type acylation under anhydrous conditions.[1] Unlike standard amide couplings, this specific transformation requires strict pH control during workup to preserve the acid-sensitive dimethyl acetal moiety.[1] This guide provides a robust, scalable method using dichloromethane (DCM) and triethylamine (TEA), ensuring high yield (>85%) and purity without the need for chromatographic purification in most cases.[2]

Mechanistic Insight & Strategic Considerations

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution (addition-elimination).[1][2] The lone pair of the primary amine in aminoacetaldehyde dimethyl acetal attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1]

-

Addition: Formation of a tetrahedral intermediate.

-

Elimination: Collapse of the intermediate expels the chloride ion.[1]

-

Deprotonation: The base (Triethylamine) scavenges the liberated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

Critical Control Point (Acetal Stability): The dimethyl acetal group is a "masked" aldehyde.[2] It is stable to base but highly labile in aqueous acid .[1] Exposure to pH < 4 during workup will hydrolyze the acetal to the aldehyde, leading to polymerization or hydration products.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the acylation reaction highlighting the role of the base.[1][2]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Density (g/mL) | Role |

| 4-Nitrobenzoyl Chloride | 185.56 | 1.0 | N/A (Solid) | Electrophile |

| Aminoacetaldehyde dimethyl acetal | 105.14 | 1.1 | 0.965 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent |

Safety Note: 4-Nitrobenzoyl chloride is a lachrymator and corrosive.[1] Handle in a fume hood. Aminoacetaldehyde dimethyl acetal is flammable.[1]

Step-by-Step Methodology

Step 1: Reaction Setup

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add Aminoacetaldehyde dimethyl acetal (1.1 equiv) and Triethylamine (1.5 equiv) .[2]

-

Dissolve in anhydrous DCM (approx. 10 mL per gram of acid chloride).

-

Cool the solution to 0°C using an ice-water bath. Cooling is essential to control the exotherm and minimize side reactions.[1][2]

Step 2: Acylation

-

Dissolve 4-Nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM in a separate vial.

-

Add the acid chloride solution dropwise to the amine solution at 0°C over 15–20 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[2]

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–3 hours .

Step 3: Workup (The Critical Step)

-

Quench: Add saturated aqueous NaHCO3 (Sodium Bicarbonate) to the reaction mixture. Do NOT use HCl.

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[2][5]

-